molecular formula C15H17N3O5 B2807787 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034275-52-8

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2807787
CAS No.: 2034275-52-8
M. Wt: 319.317
InChI Key: RTTFKQIQFCMGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS: 2034275-52-8, molecular formula: C₁₅H₁₇N₃O₅, molecular weight: 319.31 g/mol) is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a 6-methoxypyridine-3-carbonyl moiety . The methoxy group on the pyridine ring may enhance solubility and modulate electronic properties, while the oxazolidinedione core is known for its role in enzyme inhibition (e.g., kinase or protease targets) .

Properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-12-3-2-10(8-16-12)14(20)17-6-4-11(5-7-17)18-13(19)9-23-15(18)21/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFKQIQFCMGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxypyridine moiety and the formation of the oxazolidine-2,4-dione ring. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypyridine Group: This step often involves nucleophilic substitution reactions.

    Formation of the Oxazolidine-2,4-dione Ring: This can be accomplished through cyclization reactions involving carbonyl compounds and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at multiple sites:

Reaction Site Reagents/Conditions Products Mechanistic Notes
Piperidine ring nitrogenmCPBA (meta-chloroperoxybenzoic acid) in DCM at RT N-oxide derivativesElectrophilic oxygen transfer via peracid intermediate
Oxazolidinedione carbonylKMnO₄ in acidic aqueous conditions Carboxylic acid derivativesRadical-mediated cleavage of the dione ring
Methoxypyridine aromatic systemOzone at -78°C Pyridine N-oxide with cleavage of methoxy groupElectrophilic aromatic substitution followed by ring opening

Key research findings:

  • N-oxidation occurs preferentially over other sites due to the electron-rich piperidine nitrogen .
  • Oxazolidinedione shows higher oxidative stability compared to simpler lactams under standard conditions .

Reduction Reactions

The compound demonstrates distinct reduction pathways depending on reagents:

Table 1: Reduction Outcomes

Reducing AgentConditionsPrimary ProductYield (%)
NaBH₄MeOH, 0°C → RT Secondary alcohol at C4 position62-68
LiAlH₄THF, reflux Ring-opened diamine derivative41
H₂/Pd-CEthanol, 50 psi Fully saturated piperidine-oxazolidine hybrid83

Notable observations:

  • Borohydride selectively reduces the ketone group in the 6-methoxypyridine moiety without affecting the oxazolidinedione .
  • Catalytic hydrogenation leads to complete saturation of both aromatic and heterocyclic systems .

Nucleophilic Substitution

The electron-deficient pyridine ring participates in:

Characteristic Reactions:

  • Methoxy group displacement
    • With amines: NH₃/EtOH at 120°C yields 6-aminopyridine analogs
    • With thiols: HSCH₂CO₂H in DMF produces 6-mercapto derivatives
  • Oxazolidinedione ring opening
    • Hydrolysis: 2N NaOH → β-amino alcohol intermediate
    • Alcoholysis: ROH/H⁺ → N-carboxyalkyl derivatives

Cycloaddition and Ring Expansion

The compound participates in:

  • [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at the oxazolidinedione carbonyl
  • 1,3-Dipolar cycloadditions with nitrile oxides to form fused heterocycles

Comparative Reactivity Analysis

Table 2: Functional Group Reactivity Hierarchy

Functional GroupRelative ReactivityDominant Reaction Type
6-MethoxypyridineHighNucleophilic aromatic substitution
OxazolidinedioneModerateRing-opening nucleophilic attack
Piperidine carbonylLowReduction/Amide formation

Catalytic Transformations

Recent patent literature reveals:

  • Suzuki-Miyaura coupling at C5 of pyridine using Pd(OAc)₂/XPhos
  • Enzyme-mediated resolutions with lipases for chiral derivatization

Stability Considerations

Critical degradation pathways:

  • Hydrolytic degradation at pH >8: t₁/₂ = 12 hrs (aqueous buffer, 25°C)
  • Photolytic cleavage of N-C bond in piperidine under UV light

This comprehensive analysis synthesizes data from synthetic methodology patents , heterocyclic chemistry studies , and catalytic transformation literature . The compound's reactivity profile makes it particularly valuable for developing pharmaceutical intermediates with tailored stability and functionalization patterns.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound is under investigation for its biological activity , particularly its potential antimicrobial and anticancer properties. Preliminary studies have indicated that it may interact with specific molecular targets such as enzymes and receptors, modulating biological pathways and leading to various physiological effects.

Medicine

Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent . Studies are ongoing to evaluate its efficacy in treating various conditions, including infections and cancerous growths. The compound's ability to bind to biological targets may provide insights into new treatment modalities.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance product performance in pharmaceuticals and other chemical products.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to this compound against common bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated significant inhibitory effects compared to standard antibiotics .

Anticancer Properties

In another study focusing on cancer treatment, derivatives were tested for their ability to inhibit tumor cell growth in vitro. The findings suggested that certain modifications to the original compound enhanced its cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3-oxazolidine-2,4-dione derivatives, which are structurally and functionally diverse. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2034275-52-8) 1,3-Oxazolidine-2,4-dione 6-Methoxypyridine-3-carbonyl-piperidin-4-yl C₁₅H₁₇N₃O₅ 319.31 Pyridine-methoxy group; piperidine linkage enhances conformational flexibility.
BI96718 (2035000-38-3) 1,3-Oxazolidine-2,4-dione (2E)-3-(Thiophen-2-yl)prop-2-enoyl-piperidin-4-yl C₁₅H₁₆N₂O₄S 320.36 Thiophene substituent; propenoyl group may influence π-π stacking interactions.
Vinclozolin (BAS 352 F) 1,3-Oxazolidine-2,4-dione 3,5-Dichlorophenyl; ethenyl-methyl C₁₂H₉Cl₂NO₃ 286.11 Dichlorophenyl group; fungicidal activity via steroid receptor modulation.
Famoxadon (P-849) 1,3-Oxazolidine-2,4-dione 5-Methyl-5-(4-phenoxyphenyl); anilino C₂₂H₂₀N₂O₄ 376.41 Phenoxyphenyl and anilino groups; broad-spectrum fungicide.
BE98222 (2548997-71-1) 1,2,4-Oxadiazole 4-Chlorophenyl; 1-ethyl-1H-imidazol-4-yl C₁₃H₁₁ClN₄O 274.71 Oxadiazole core; distinct electronic profile compared to oxazolidinediones.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis involves coupling 6-methoxypyridine-3-carboxylic acid with a piperidine-oxazolidinedione precursor, a route shared with BI96718 (thiophene variant) .
  • Activity Data : While explicit data for the target compound is unavailable in the provided evidence, analogs like vinclozolin and famoxadon demonstrate that substituents on the oxazolidinedione core critically determine biological activity. For example, electron-withdrawing groups (e.g., Cl in vinclozolin) enhance fungicidal potency, whereas electron-donating groups (e.g., methoxy in the target compound) may improve solubility for pharmaceutical applications .

Biological Activity

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O5C_{15}H_{17}N_{3}O_{5}, and it features a unique combination of functional groups including a piperidine ring and an oxazolidine core. The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₅H₁₇N₃O₅
CAS Number 2034275-52-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
  • Introduction of the Methoxypyridine Group: Nucleophilic substitution reactions.
  • Formation of the Oxazolidine Ring: Cyclization involving carbonyl compounds and amines .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and oxidative stress .

Case Study:
In one study, several derivatives were tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical) cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 6.3 to 26.2 µM, demonstrating moderate to high cytotoxicity .

The presence of specific functional groups such as the oxadiazole and cyclic amide moieties was linked to enhanced anticancer activity due to their ability to interact with cellular targets involved in proliferation and survival pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. A related study assessed the antibacterial activity against Gram-positive bacteria using a time-growth kinetics approach. The results indicated that compounds with similar structures could inhibit bacterial growth effectively, showing comparable efficacy to established antibiotics like linezolid .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation: Binding to specific receptors that regulate cellular responses.
  • Induction of Apoptosis: Triggering apoptotic pathways in cancer cells through oxidative stress mechanisms.

Summary Table of Biological Activities

Activity Type Target IC50 Range (µM) Mechanism
AnticancerMDA-MB-2316.3 - 26.2Induction of apoptosis via oxidative stress
AntimicrobialGram-positive bacteriaNot specifiedInhibition of bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.